molecular formula C13H15N3O2 B7852234 6-ethyl-2-(2-hydroxy-5-methylanilino)-1H-pyrimidin-4-one

6-ethyl-2-(2-hydroxy-5-methylanilino)-1H-pyrimidin-4-one

Cat. No.: B7852234
M. Wt: 245.28 g/mol
InChI Key: MIQMKMLUUKMUQI-UHFFFAOYSA-N
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Description

6-ethyl-2-(2-hydroxy-5-methylanilino)-1H-pyrimidin-4-one is a complex organic compound with a unique structure that combines a pyrimidinone core with an aniline derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl-2-(2-hydroxy-5-methylanilino)-1H-pyrimidin-4-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrimidinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Aniline Derivative: The aniline derivative can be introduced via a nucleophilic substitution reaction, where the amino group of the aniline attacks the electrophilic carbon of the pyrimidinone ring.

    Ethylation and Hydroxylation: The ethyl group and hydroxyl group are introduced through alkylation and hydroxylation reactions, respectively.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

6-ethyl-2-(2-hydroxy-5-methylanilino)-1H-pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the double bonds in the pyrimidinone ring.

    Substitution: The aniline derivative can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or alkyl halides (R-X) can be used for substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of fully saturated pyrimidinone derivatives.

    Substitution: Formation of various substituted aniline derivatives.

Scientific Research Applications

6-ethyl-2-(2-hydroxy-5-methylanilino)-1H-pyrimidin-4-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe in biochemical assays due to its unique structure.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-ethyl-2-(2-hydroxy-5-methylanilino)-1H-pyrimidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. This binding can inhibit or activate biochemical pathways, leading to the desired therapeutic or industrial effect.

Comparison with Similar Compounds

Similar Compounds

    2-(2-hydroxy-5-methylanilino)-1H-pyrimidin-4-one: Lacks the ethyl group, which may affect its reactivity and binding properties.

    6-ethyl-2-anilino-1H-pyrimidin-4-one: Lacks the hydroxyl group, which may reduce its solubility and reactivity.

    6-ethyl-2-(2-hydroxyanilino)-1H-pyrimidin-4-one: Lacks the methyl group, which may affect its steric properties and binding affinity.

Uniqueness

6-ethyl-2-(2-hydroxy-5-methylanilino)-1H-pyrimidin-4-one is unique due to the presence of both the ethyl and hydroxyl groups, which can significantly influence its chemical reactivity, solubility, and binding properties. These features make it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

6-ethyl-2-(2-hydroxy-5-methylanilino)-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c1-3-9-7-12(18)16-13(14-9)15-10-6-8(2)4-5-11(10)17/h4-7,17H,3H2,1-2H3,(H2,14,15,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIQMKMLUUKMUQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)N=C(N1)NC2=C(C=CC(=C2)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC(=O)N=C(N1)NC2=C(C=CC(=C2)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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